molecular formula C28H36N4O2 B2916809 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide CAS No. 942884-91-5

2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide

Cat. No.: B2916809
CAS No.: 942884-91-5
M. Wt: 460.622
InChI Key: QVUHYKNVEOENNK-UHFFFAOYSA-N
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Description

2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide is a benzimidazole derivative featuring a 5-oxopyrrolidin-3-yl moiety substituted with a 4-methylphenyl group at the 1-position of the benzimidazole core. The acetamide side chain is functionalized with two bulky 2-methylpropyl (isobutyl) groups at the nitrogen atom.

Properties

IUPAC Name

2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-bis(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2/c1-19(2)15-30(16-20(3)4)27(34)18-32-25-9-7-6-8-24(25)29-28(32)22-14-26(33)31(17-22)23-12-10-21(5)11-13-23/h6-13,19-20,22H,14-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUHYKNVEOENNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Quality control measures such as chromatography and spectroscopy are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Substituent Position on Phenyl Ring: The target compound’s 4-methylphenyl group (para-substitution) may enhance molecular symmetry compared to the meta-substituted (3-methylphenyl) analogs (Compounds 12–14). Para-substituted aromatics often exhibit higher melting points due to improved crystallinity; however, this cannot be confirmed without experimental data for the target compound .

Acetamide Functionalization: The N,N-bis(2-methylpropyl) groups in the target compound introduce significant steric bulk, which could reduce intermolecular hydrogen bonding compared to the hydrazide (Compound 12) or pyrazolyl (Compound 13) groups.

Synthetic Yields :

  • Analogs in show moderate yields (53–67%), suggesting that the synthesis of the target compound may also require optimization of reaction conditions (e.g., temperature, catalysts) to improve efficiency .

Structural Characterization

  • Spectroscopic Methods : $^1$H NMR, $^{13}$C NMR, and IR spectroscopy (as used for Compounds 12–14) are standard for confirming benzimidazole ring formation and substituent integration. Mass spectrometry (MS) validates molecular weight .

Physicochemical Properties

  • The bulky N,N-bis(2-methylpropyl) groups in the target compound may reduce aqueous solubility compared to less sterically hindered analogs (e.g., Compound 12’s hydrazide). However, this could be advantageous for pharmacokinetic properties like oral absorption .

Biological Activity

The compound 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide is a complex organic molecule with promising biological activities. This article provides a comprehensive analysis of its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H28N4O2C_{26}H_{28}N_{4}O_{2} with a molecular weight of approximately 478.58 g/mol. Its structure features a benzodiazole moiety linked to a pyrrolidine derivative, which is further substituted with an isopropyl acetamide group. This unique structural arrangement contributes to its biological properties.

Property Value
Molecular FormulaC26H28N4O2C_{26}H_{28}N_{4}O_{2}
Molecular Weight478.58 g/mol
Key Functional GroupsBenzodiazole, Pyrrolidine, Acetamide

Anticancer Potential

Research indicates that derivatives of benzodiazole and pyrrolidine are often associated with anticancer activities. In vitro studies have shown that compounds similar to This compound exhibit cytotoxic effects against various cancer cell lines. The mechanisms may involve:

  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways.
  • Cell Cycle Arrest : Inhibition of cell proliferation by blocking cell cycle progression.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Neuropharmacological Effects

Given its structural similarities to known psychoactive compounds, the biological activity of this compound extends to neuropharmacology. It may interact with neurotransmitter systems, potentially offering:

  • Anticonvulsant Activity : Similar compounds have demonstrated efficacy in models of epilepsy.
  • Anxiolytic Effects : Potential modulation of GABAergic activity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this structure:

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry reported that benzodiazole derivatives showed significant inhibition of cancer cell growth through apoptosis induction (PubMed ID: 15546729) .
  • Neuropharmacological Effects : Another investigation highlighted the anticonvulsant properties of similar compounds in PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models, indicating potential efficacy in treating seizure disorders (PubMed ID: 12826297) .
  • Antimicrobial Activity : Research has identified that certain benzodiazole derivatives exhibited broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting the potential for therapeutic applications in infectious diseases .

Q & A

Basic: What synthetic methodologies are reported for this compound and its structural analogs?

Answer:
The compound is synthesized via multi-step reactions involving benzimidazole and pyrrolidinone intermediates. Key steps include:

  • Condensation reactions to form the benzimidazole core (e.g., using 1-(3-methylphenyl)-5-oxopyrrolidin-3-yl substituents) .
  • Nucleophilic substitution for introducing the acetamide group, often employing N,N-bis(2-methylpropyl)amine.
  • Characterization via ¹H NMR (to confirm proton environments), ¹³C NMR (for carbon backbone verification), and mass spectrometry (to validate molecular weight) .

Example Data from Analog Synthesis (Table 1):

CompoundYield (%)Melting Point (°C)Key Characterization Methods
Analog 1265194–195¹H NMR, IR, MS (25 V)
Analog 1353138–139¹H NMR, MS (25 V)
Analog 1467204 (decomp.)¹H NMR, ¹³C NMR, MS (25 V)

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:

  • Temperature control : Lower temperatures (0–5°C) in ethanol/piperidine systems reduce side reactions during cyclization (e.g., Scheme 3 in ) .
  • Catalyst screening : Palladium-catalyzed reductive cyclization () improves efficiency for complex heterocycles; analogous methods could be tested for pyrrolidinone ring formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while ethanol facilitates precipitation of final products .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Assign signals for benzimidazole protons (aromatic region: δ 7.0–8.5 ppm), pyrrolidinone carbonyl (δ ~170 ppm), and branched acetamide groups (e.g., δ 1.0–1.5 ppm for isopropyl CH3) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 442 for analogs in ) and fragment patterns .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .

Advanced: How should researchers resolve discrepancies in spectral data during structural analysis?

Answer:

  • Cross-validate with multiple techniques : For example, ambiguous NMR signals can be clarified via 2D experiments (COSY, HSQC) or compared to computational predictions (DFT calculations).
  • Control experiments : Synthesize and characterize intermediates to isolate spectral contributions of specific moieties.
  • Crystallography : If feasible, obtain X-ray crystal structures (as in for related compounds) to unambiguously confirm stereochemistry .

Advanced: What strategies ensure compliance with pharmacopeial purity standards?

Answer:

  • Residual solvent analysis : Use GC-MS to detect traces of ethanol or DMF (per ICH guidelines).
  • HPLC with buffered mobile phases : For example, ammonium acetate (pH 6.5) improves peak resolution for polar impurities () .
  • Elemental analysis : Verify <0.1% deviation between calculated and observed C/H/N ratios.

Basic: Which functional groups dictate the compound’s reactivity?

Answer:

  • Benzimidazole core : Susceptible to electrophilic substitution (e.g., nitration) at the 5- or 6-positions.
  • Pyrrolidinone ring : The carbonyl group participates in hydrogen bonding, affecting solubility and biological interactions.
  • Branched acetamide : Steric hindrance from bis(2-methylpropyl) groups may limit nucleophilic attack at the amide nitrogen .

Advanced: Can palladium-catalyzed methods streamline heterocycle formation?

Answer:
highlights reductive cyclization of nitroarenes using formic acid as a CO surrogate. Adapting this approach could:

  • Simplify pyrrolidinone synthesis via intramolecular cyclization.
  • Reduce reliance on hazardous reagents (e.g., POCl3 for carbonyl activation).
  • Optimize catalyst loading (e.g., 5 mol% Pd/C) to minimize metal residues .

Advanced: How do substituent variations impact physicochemical properties?

Answer:

  • Electron-withdrawing groups (e.g., 4-methylphenyl in ) increase benzimidazole stability but reduce solubility.
  • Branched alkyl chains (e.g., bis(2-methylpropyl)) enhance lipophilicity (logP >3), critical for membrane permeability in bioassays.
  • Pyrrolidinone modifications : Substituents at the 3-position alter ring puckering, affecting conformational flexibility .

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